molecular formula C2H6LiO3 B6343388 Lithium acetate hydrate, Puratronic®;  99.998% (metals basis) CAS No. 116277-84-0

Lithium acetate hydrate, Puratronic®; 99.998% (metals basis)

Cat. No.: B6343388
CAS No.: 116277-84-0
M. Wt: 85.0 g/mol
InChI Key: YFPVNEIXAAIIPY-UHFFFAOYSA-N
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Description

Lithium acetate hydrate, Puratronic®; 99.998% (metals basis) is a useful research compound. Its molecular formula is C2H6LiO3 and its molecular weight is 85.0 g/mol. The purity is usually 95%.
The exact mass of the compound Lithium acetate hydrate, Puratronic®; 99.998% (metals basis) is 85.04769748 g/mol and the complexity rating of the compound is 31. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lithium acetate hydrate, Puratronic®; 99.998% (metals basis) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium acetate hydrate, Puratronic®; 99.998% (metals basis) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Lithium acetate hydrate primarily targets enzymes and neurotransmitter receptors in the body . It is known to interact with glycogen synthase kinase 3 , inositol phosphatases , and glutamate receptors . These targets play crucial roles in various biochemical pathways, contributing to the compound’s mood-stabilizing effects .

Mode of Action

The lithium ion (Li+) in lithium acetate hydrate can easily displace other ions like K+, Na+, and even Ca+2, despite its greater charge . This allows it to occupy the sites of several critical neuronal enzymes and neurotransmitter receptors . The compound is also believed to have a chaotropic effect, denaturing DNA, RNA, and proteins .

Biochemical Pathways

Lithium acetate hydrate affects several biochemical pathways. For instance, it increases basal levels of adenylate cyclase (AC) and cyclic adenosine monophosphate (cAMP) by inhibiting the G inhibitory protein . Once cells are stimulated, lithium transfers stability to the signaling system by reducing Gs activity . Thus, lithium modulates cAMP and AC activity to avoid large fluctuations .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Given lithium’s extremely narrow therapeutic window, therapeutic drug monitoring to determine lithium blood concentrations remains a key component of clinical surveillance .

Result of Action

The molecular and cellular effects of lithium acetate hydrate’s action are diverse. It is known to permeabilize the cell wall of yeast for use in DNA transformation . In humans, it is used as a mood stabilizer, counteracting both mania and depression . Its action on various enzymes and neurotransmitter receptors contributes to these effects .

Action Environment

The action, efficacy, and stability of lithium acetate hydrate can be influenced by various environmental factors. For instance, its solubility in water is 29 g/100 mL at 20°C , which can affect its bioavailability. Moreover, factors such as age, body weight, renal function, and drug-drug interactions can cause variability in its pharmacokinetics , thereby affecting its action and efficacy.

Properties

InChI

InChI=1S/C2H4O2.Li.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPVNEIXAAIIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116277-84-0
Details Compound: Acetic acid, lithium salt, hydrate
Record name Acetic acid, lithium salt, hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116277-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

85.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6108-17-4
Record name Lithium acetate dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6108-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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